3-(Hydroxymethyl)-4-nitrobenzonitrile

Description

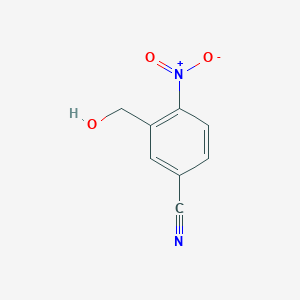

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-4-6-1-2-8(10(12)13)7(3-6)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXXYSBFWJJUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80531100 | |

| Record name | 3-(Hydroxymethyl)-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90178-81-7 | |

| Record name | 3-(Hydroxymethyl)-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Research Trajectories for Nitrile and Nitroaromatic Compounds

Academic and industrial research has long recognized nitrile and nitroaromatic compounds as crucial building blocks in the synthesis of complex organic molecules, particularly for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com

Nitrile compounds , characterized by the -C≡N functional group, are prized for their versatile reactivity. The nitrile group can be transformed into a wide array of other functionalities, including amines, carboxylic acids, amides, and tetrazoles, making them valuable precursors in synthetic pathways. numberanalytics.comresearchgate.net Aromatic nitriles, or benzonitriles, are integral to the synthesis of numerous drugs, such as the antidepressant escitalopram, and serve as key intermediates in creating dyes and advanced polymers. numberanalytics.comwikipedia.org Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the precise addition of other molecular fragments to an aromatic ring. researchgate.net

Nitroaromatic compounds , which contain a nitro group (-NO2) attached to an aromatic ring, are equally significant in synthetic chemistry. numberanalytics.com The nitro group is a powerful electron-withdrawing group, a property that profoundly influences the molecule's reactivity. scielo.br This feature makes the aromatic ring susceptible to nucleophilic aromatic substitution and is foundational in the synthesis of many bioactive molecules. numberanalytics.comscielo.br A primary application of nitroaromatic compounds is their reduction to anilines (aromatic amines), which are fundamental components in a vast range of pharmaceuticals and dyes. numberanalytics.comwikipedia.org The diverse reactivity of the nitro group has established these compounds as indispensable intermediates in medicinal chemistry for developing new therapeutic agents. frontiersin.orgeurekaselect.com

Positioning of 3 Hydroxymethyl 4 Nitrobenzonitrile Within Benzonitrile Chemical Space

The chemical behavior of 3-(hydroxymethyl)-4-nitrobenzonitrile is defined by the electronic interplay of its three functional groups on the benzene (B151609) ring. The nitrile (-CN) and nitro (-NO2) groups are both strong electron-withdrawing groups. scielo.brpku.edu.cn Theoretical and experimental studies on substituted benzonitriles confirm that such groups decrease the electron density of the aromatic ring. pku.edu.cnutrgv.edu

In this specific molecule, the nitro group is located at the 4-position (para) relative to the nitrile group, and the hydroxymethyl group (-CH2OH) is at the 3-position (meta). The powerful electron-withdrawing nature of the nitro group significantly deactivates the ring towards electrophilic aromatic substitution. numberanalytics.com Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to itself.

The hydroxymethyl group, while containing electronegative oxygen, is generally considered a weak activating group or a very weak deactivating group in electrophilic aromatic substitution. Its primary electronic influence is less pronounced than that of the nitro and nitrile moieties. The unique 3,4-substitution pattern thus creates a highly polarized aromatic ring with distinct regions of reactivity, making this compound a specialized building block for synthesizing complex, multi-functionalized aromatic compounds.

Table 1: Electronic Properties of Functional Groups

| Functional Group | Type | Effect on Aromatic Ring |

|---|---|---|

| Nitro (-NO2) | Strong Electron-Withdrawing | Deactivating, Meta-directing |

| Nitrile (-CN) | Strong Electron-Withdrawing | Deactivating, Meta-directing |

Significance of Hydroxymethyl and Nitro Functional Groups in Organic Synthesis Research

The synthetic utility of 3-(hydroxymethyl)-4-nitrobenzonitrile lies in the distinct and selective reactions that its functional groups can undergo. This allows chemists to modify the molecule in a controlled, stepwise manner.

The Hydroxymethyl Group (-CH2OH) serves as a versatile handle for synthetic transformations. numberanalytics.com Its presence can increase the water solubility of a molecule, a desirable property in pharmaceutical development. frontiersin.orgunesp.br Furthermore, the hydroxymethyl group can be chemically modified in several ways:

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde (-CHO) or further to a carboxylic acid (-COOH). numberanalytics.comnih.gov This transformation is fundamental for creating new carbon-based functional groups.

Esterification and Etherification: It can react with carboxylic acids or their derivatives to form esters, or with other alcohols to form ethers, providing pathways to a wide range of derivatives. numberanalytics.com

Conversion to a Leaving Group: The hydroxyl moiety can be converted into a good leaving group (e.g., a tosylate or a halide), which can then be displaced by various nucleophiles to introduce new atoms or functional groups.

The Nitro Group (-NO2) is one of the most versatile functional groups in aromatic chemistry, primarily due to its ability to be reduced. wikipedia.org

Reduction to an Amine: The most common and significant transformation of the aromatic nitro group is its reduction to an aniline (B41778) (-NH2). numberanalytics.comwikipedia.org This reaction is a cornerstone of synthetic chemistry, as anilines are precursors to a vast number of dyes, pharmaceuticals, and other specialty chemicals. A variety of reagents can achieve this reduction, and conditions can often be chosen to avoid affecting other functional groups present in the molecule. commonorganicchemistry.comresearchgate.net

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate functionalities such as hydroxylamines (-NHOH) or nitroso compounds (-N=O), further expanding its synthetic potential. wikipedia.org

The presence of both the hydroxymethyl and nitro groups on the same benzonitrile (B105546) core allows for a rich and diverse range of synthetic possibilities, making this compound a valuable intermediate for constructing complex molecular architectures in academic and industrial research.

Table 2: Potential Synthetic Transformations

| Functional Group | Reagent Class | Resulting Functional Group |

|---|---|---|

| Hydroxymethyl (-CH2OH) | Mild Oxidizing Agent (e.g., PCC) | Aldehyde (-CHO) |

| Hydroxymethyl (-CH2OH) | Strong Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid (-COOH) |

| Nitro (-NO2) | Reducing Agent (e.g., H2/Pd-C, Sn/HCl) | Amine (-NH2) |

Derivatization and Analog Synthesis Based on the 3 Hydroxymethyl 4 Nitrobenzonitrile Scaffold

Design and Synthesis of Functionalized Derivatives Utilizing 3-(Hydroxymethyl)-4-nitrobenzonitrile as a Building Block

The strategic placement of functional groups on the this compound ring makes it a valuable starting material for constructing intricate molecular architectures. The hydroxymethyl group can be oxidized to a carboxylic acid, the nitro group can be reduced to an amine, and the nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or conversion to an amide. These reactions open pathways to a diverse range of derivatives.

The synthesis of bisindolylmethane derivatives, another class of biologically relevant molecules, has been accomplished starting from nitro-substituted phenyl compounds. nih.gov This suggests that this compound could potentially be employed in similar synthetic strategies.

Structure-Activity Relationship (SAR) Studies Focusing on Chemical Structure Modifications and Reactivity Profiles of Analogs

The reactivity of benzonitrile (B105546) derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications impact reaction rates and biological activity.

The presence of electron-withdrawing groups, such as the nitro and nitrile groups in this compound, generally enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. semanticscholar.org Conversely, electron-donating groups would decrease its reactivity towards nucleophiles. The steric bulk of substituents also plays a critical role, with larger groups potentially hindering the approach of reactants. semanticscholar.org

For example, in the context of nucleophilic aromatic substitution, the rate of reaction is affected by both electronic and steric factors. semanticscholar.org A study on the addition of 2-phenylpropionitrile carbanion to substituted nitroarenes demonstrated that the observed reaction rates are a combination of primary and secondary electronic and steric effects. semanticscholar.org

In the development of biologically active molecules, SAR studies are indispensable. For instance, in a series of 3-arylcoumarin derivatives, the position of nitro and amino substituents was found to be critical for their antibacterial activity. researchgate.net Similarly, for stilbene (B7821643) derivatives, modifications to the phenyl rings can significantly alter their medicinal properties. rsc.org While specific SAR studies on this compound are not extensively documented in the provided search results, the principles derived from related compounds underscore the importance of systematic structural modifications to optimize desired properties.

Exploration of Related Functionalized Benzonitrile Analogs and Their Synthetic Utility

The study of related functionalized benzonitrile analogs provides valuable insights into the synthetic potential of this class of compounds.

4-Hydroxy-3-nitrobenzonitrile: This compound is a versatile intermediate in organic synthesis. Its hydroxyl group can participate in nucleophilic substitution reactions, while the nitro group can be reduced to an amine. It has been used in the synthesis of various compounds, including 3-azido-4-methoxybenzonitrile and 4-methoxy-3-nitrobenzonitrile. sigmaaldrich.comsigmaaldrich.com The relative positions of the hydroxyl and nitro groups are critical for its reactivity and properties.

4-Chloro-3-nitrobenzonitrile: This analog is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. innospk.com The presence of the chloro, nitro, and nitrile groups provides multiple reaction sites for nucleophilic substitution, reduction, and other transformations. innospk.comguidechem.com It can be used to synthesize a variety of complex organic molecules and has been employed in the preparation of serotonin (B10506) transporter ligands for positron emission tomography (PET) studies. sigmaaldrich.com

The synthetic utility of these analogs highlights the versatility of the functionalized benzonitrile scaffold. The specific combination of substituents dictates the reactivity and potential applications of each derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Applications |

| This compound | 90178-81-7 | C8H6N2O3 | 178.15 | Intermediate in organic synthesis. |

| 4-Hydroxy-3-nitrobenzonitrile | 3272-08-0 | C7H4N2O3 | 164.12 | Intermediate for pharmaceuticals and agrochemicals. sigmaaldrich.com |

| 4-Chloro-3-nitrobenzonitrile | 939-80-0 | C7H3ClN2O2 | 182.56 | Intermediate for dyes, pigments, and specialty chemicals. innospk.comsigmaaldrich.com |

| 4-Nitrobenzonitrile | 619-72-7 | C7H4N2O2 | 148.12 | Precursor in organic synthesis. chemicalbook.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Hydroxymethyl 4 Nitrobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the nitro, cyano, and hydroxymethyl groups. The electron-withdrawing nature of the nitro and cyano groups would generally deshield the aromatic protons, shifting them to a higher chemical shift (downfield). stackexchange.com The hydroxymethyl group, being less electron-withdrawing, would have a smaller effect. The protons of the -CH₂OH group would appear as a characteristic signal, and its coupling to the hydroxyl proton might be observed depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms in the aromatic ring will exhibit distinct chemical shifts based on their position relative to the substituents. The carbon of the nitrile group (C≡N) typically appears in a specific region of the spectrum. spectroscopyonline.com The carbon of the hydroxymethyl group (-CH₂OH) will also have a characteristic chemical shift. For monosubstituted benzenes, the trend of chemical shifts for ortho, meta, and para carbons can be complex due to the interplay of inductive and resonance effects, with the paramagnetic shielding term being a dominant factor for ¹³C shifts. stackexchange.com

Predicted ¹H and ¹³C NMR Data for 3-(Hydroxymethyl)-4-nitrobenzonitrile

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (Aromatic) | 7.5 - 8.5 | 120 - 150 |

| CH₂ | ~4.7 | ~64 |

| OH | Variable | - |

| C (Aromatic) | - | 120 - 150 |

| C (Nitrile) | - | 115 - 120 |

Note: These are predicted values based on the analysis of related compounds and general principles of NMR spectroscopy. Actual values may vary.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Molecular Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. epequip.com

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups. The O-H stretch of the hydroxymethyl group would appear as a broad band, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene (B1212753) group would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The strong, sharp absorption band for the nitrile group (C≡N) stretch is a key diagnostic feature and typically appears in the 2260-2220 cm⁻¹ region. spectroscopyonline.com The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. epequip.com While the O-H stretch is often weak in Raman, the C≡N and NO₂ stretching vibrations are typically strong and readily identifiable. The aromatic ring vibrations also give rise to characteristic Raman signals.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| -OH | O-H Stretch | 3200 - 3600 | FT-IR |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| -CH₂- | C-H Stretch | 2950 - 2850 | FT-IR, Raman |

| -C≡N | C≡N Stretch | 2260 - 2220 | FT-IR, Raman |

| -NO₂ | Asymmetric Stretch | 1550 - 1500 | FT-IR, Raman |

| -NO₂ | Symmetric Stretch | 1360 - 1300 | FT-IR, Raman |

Mass Spectrometry (MS) Techniques for Molecular Structure and Purity Assessment

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule would likely be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. The high-resolution mass measurement capabilities of modern ESI-MS instruments allow for the precise determination of the elemental formula. The ionization efficiency of nitroaromatic compounds in ESI can vary depending on their specific structure. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, particularly useful for analyzing a wide range of molecules with minimal fragmentation. wikipedia.org The choice of matrix is crucial for successful MALDI analysis. Interestingly, a related compound, 4-hydroxy-3-nitrobenzonitrile, has been identified as a versatile MALDI matrix for the analysis of small organic molecules, peptides, and proteins. rsc.org This suggests that nitrobenzonitrile derivatives themselves can serve as effective matrices, potentially facilitating the analysis of this compound. In MALDI-MS, nitro-containing compounds can sometimes undergo laser-induced photochemical decomposition, leading to the observation of ions corresponding to the loss of oxygen atoms. umn.edu

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS), often coupled with collision-induced dissociation (CID), provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.com For this compound, the fragmentation pattern would be characteristic of its structure. Common fragmentation pathways for nitroaromatic compounds include the loss of NO and NO₂. nih.gov The hydroxymethyl group could lead to the loss of H₂O or CH₂O. The nitrile group is generally a stable fragment. Analyzing the fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction Studies for Single Crystal and Powder Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mkuniversity.ac.inmdpi.com

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This technique would unambiguously confirm the molecular structure and reveal details about the conformation of the hydroxymethyl group relative to the aromatic ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. Studies on related benzonitrile (B105546) derivatives have demonstrated the power of this technique in understanding their solid-state structures. nih.gov

Powder X-ray Diffraction (PXRD): Powder X-ray diffraction is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess sample purity. While not providing the detailed atomic coordinates of a single-crystal study, PXRD is a valuable tool for characterizing the solid-state form of this compound.

Chromatographic Techniques for Separation and Purity Analysis

The separation and purity assessment of this compound are critical steps in its synthesis and application, particularly when it serves as an intermediate in the production of pharmaceuticals like Bicalutamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques employed for this purpose, ensuring the compound meets stringent purity requirements. While specific, validated methods published exclusively for this compound are not extensively documented in public literature, appropriate methods can be derived from the analysis of structurally related compounds and the final products it is used to synthesize.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for analyzing polar aromatic compounds such as this compound. The method separates compounds based on their hydrophobic interactions with a non-polar stationary phase. Given the compound's structure, which includes a polar hydroxymethyl group and electron-withdrawing nitro and nitrile groups, a C18 column is a suitable choice for the stationary phase.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the mobile phase can be adjusted to optimize the separation and peak shape. For instance, in the analysis of Bicalutamide and its intermediates, mobile phases often involve acetonitrile and water, sometimes with pH adjustment using phosphoric acid or formic acid to ensure the analytes are in a single ionic state. nih.govsphinxsai.com

Purity analysis by HPLC allows for the quantification of the main compound and the detection of any process-related impurities. These could include starting materials from the synthesis, by-products from side reactions, or degradation products. The UV detector is commonly set at a wavelength where the nitrile and nitro-aromatic chromophores exhibit strong absorbance, typically around 270 nm. sphinxsai.comrjpn.org

Illustrative HPLC Method Parameters:

The following table outlines typical starting parameters for an HPLC method suitable for the analysis of this compound, based on methods developed for related pharmaceutical compounds. nih.govsphinxsai.comrjpn.org

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for effective separation of aromatic nitro compounds. |

| Mobile Phase | Acetonitrile : Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid | Organic modifier and aqueous phase to elute compounds. Acid suppresses ionization for better peak shape. |

| Flow Rate | 1.0 mL/min | Ensures adequate separation and reasonable analysis time. |

| Detection | UV at 270 nm | Wavelength for optimal absorbance of the nitro-aromatic and benzonitrile chromophores. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temperature | 35 °C | Maintains consistent retention times and improves peak symmetry. nih.gov |

Research Findings:

In the context of pharmaceutical development, HPLC methods are rigorously validated to assess parameters such as linearity, accuracy, precision, and robustness. For example, in the analysis of Bicalutamide, linearity is often established across a concentration range of 5-50 µg/mL with a correlation coefficient (R²) of >0.999. sphinxsai.comrjpn.org Similar validation would be required for a method analyzing this compound to be considered reliable for quality control. The method would need to demonstrate its ability to separate the target compound from potential impurities, such as the unreacted starting material or over-oxidized by-products like 4-cyano-2-nitrobenzoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For a compound like this compound, which possesses moderate polarity due to the hydroxymethyl group, GC analysis is feasible. Coupling GC with a mass spectrometer (MS) allows for both separation and definitive identification of the compound and any co-eluting impurities based on their mass-to-charge ratio and fragmentation patterns.

The primary challenge in the GC analysis of polar compounds can be their interaction with active sites in the injector or on the column, which may lead to poor peak shape and reduced sensitivity. orgsyn.org While derivatization can sometimes be used to improve volatility and reduce polarity, a direct analysis is often preferred for simplicity. A standard non-polar or mid-polarity capillary column, such as a DB-5ms or equivalent, is typically used for this type of analysis. rjpn.org

The GC oven temperature is programmed to ramp from a low initial temperature to a higher final temperature, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Illustrative GC-MS Method Parameters:

The table below provides a representative set of conditions for a GC-MS method for the analysis of this compound.

| Parameter | Condition | Purpose |

| Column | Fused silica (B1680970) capillary column, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | A versatile, low-polarity phase suitable for a wide range of semi-polar aromatic compounds. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas to carry the sample through the column. rjpn.org |

| Injector | Splitless mode at 240 °C | Ensures transfer of the entire sample onto the column, maximizing sensitivity for trace analysis. |

| Oven Program | Initial 60°C (hold 1 min), ramp at 50°C/min to 180°C, then ramp at 35°C/min to 320°C (hold 4 min) | A fast temperature ramp allows for rapid analysis while ensuring separation of key components. google.com |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte as it passes from the GC to the MS. |

Research Findings:

GC-MS is particularly valuable for identifying unknown impurities during process development. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of functional groups like -OH, -CH₂OH, or -NO₂. By comparing the spectra of minor peaks in the chromatogram to known libraries or by interpreting the fragmentation patterns, chemists can identify by-products and optimize reaction conditions to minimize their formation. While purification of this compound is often achieved through recrystallization, GC-MS serves as a crucial tool to confirm the purity of the final product and ensure that no volatile impurities remain.

Computational and Theoretical Chemistry Studies of 3 Hydroxymethyl 4 Nitrobenzonitrile

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic and geometric structure of 3-(hydroxymethyl)-4-nitrobenzonitrile. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used for geometry optimization and electronic property calculations of benzonitrile (B105546) derivatives. nih.govsigmaaldrich.com

For this compound, these calculations would predict a planar conformation of the benzene (B151609) ring, which is characteristic of nitrobenzene (B124822) and its derivatives. chemicalbook.com The geometry optimization process seeks the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The presence of the hydroxymethyl, nitro, and cyano substituents on the benzene ring will induce changes in the bond lengths and angles compared to unsubstituted benzene, reflecting the electronic effects of these groups. sigmaaldrich.com

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-N (nitrile) bond length | ~1.15 Å |

| C-N (nitro) bond length | ~1.47 Å |

| N-O (nitro) bond lengths | ~1.22 Å |

| C-C (ring-CH2) bond length | ~1.51 Å |

| C-O (hydroxymethyl) bond length | ~1.43 Å |

| O-H (hydroxymethyl) bond length | ~0.96 Å |

| O-N-O bond angle | ~124° |

| C-C-N (nitrile) bond angle | ~178° |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Analysis of Molecular Electrostatic Potential Surfaces (MEPS) for Reactivity Site Prediction

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEPS would show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating these are the primary sites for electrophilic interactions. The hydrogen atom of the hydroxymethyl group would exhibit a region of positive potential, making it a likely site for nucleophilic interaction. The aromatic ring itself will have a complex potential distribution due to the competing electron-withdrawing effects of the nitro and nitrile groups and the weakly activating effect of the hydroxymethyl group.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

In this compound, the strong electron-withdrawing nature of the nitro and nitrile groups is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The hydroxymethyl group, being a weak electron-donating group, will slightly raise the energy of the HOMO. The resulting HOMO-LUMO gap will likely be relatively small, suggesting a high degree of reactivity, particularly towards nucleophilic aromatic substitution.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Nitrobenzonitrile

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 5.5 |

Note: These are representative values for a similar molecule and would need to be calculated specifically for this compound.

Spectroscopic Property Predictions through Computational Modeling

Computational modeling can accurately predict various spectroscopic properties, including vibrational (infrared and Raman) spectra. Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to the nuclear coordinates. These calculated frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes.

For this compound, the theoretical vibrational spectrum would show characteristic peaks for the functional groups present. The nitrile (C≡N) stretching vibration would appear around 2230 cm⁻¹. The nitro group would have symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. The O-H stretching of the hydroxymethyl group would be observed in the region of 3300-3500 cm⁻¹, and the C-O stretching would be around 1050 cm⁻¹. Vibrations of the aromatic ring would also be present in the fingerprint region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydroxymethyl) | ~3400 |

| C-H stretch (aromatic) | ~3100 |

| C≡N stretch (nitrile) | ~2230 |

| NO₂ asymmetric stretch | ~1530 |

| NO₂ symmetric stretch | ~1350 |

| C-O stretch (hydroxymethyl) | ~1050 |

Note: These are expected frequencies based on related compounds and would be refined by specific calculations. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis and potential energy surface (PES) mapping are used to explore the different spatial arrangements of a molecule and their relative energies. For this compound, the primary conformational flexibility arises from the rotation of the hydroxymethyl and nitro groups around their bonds to the benzene ring.

Computational studies on nitrobenzene have shown that the planar conformation is the most stable, with a rotational barrier for the nitro group. chemicalbook.com Similarly, the rotation of the hydroxymethyl group will also have a specific energy profile. A detailed PES map would reveal the global minimum energy conformation and the energy barriers for interconversion between different conformers. It is expected that the most stable conformer of this compound will have the benzene ring and the nitro group in a planar arrangement to maximize conjugation, with a specific preferred orientation of the hydroxymethyl group.

Prediction of Molecular Descriptors for Structure-Property Relationships

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties and biological activity of a compound. Several key descriptors can be computationally predicted for this compound.

XLogP3: This is a calculated value for the logarithm of the octanol/water partition coefficient (logP), which is a measure of a compound's lipophilicity. A higher XLogP3 value indicates greater lipophilicity.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. wikipedia.org

Table 4: Predicted Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | PubChem |

| Molecular Weight | 178.15 g/mol | PubChem |

| XLogP3 | 1.1 | PubChem |

| Topological Polar Surface Area (TPSA) | 89.8 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

These descriptors suggest that this compound is a moderately polar molecule with a balance of hydrophilic and lipophilic character.

Emerging Research Directions and Potential Chemical Applications of 3 Hydroxymethyl 4 Nitrobenzonitrile Excluding Biological/clinical Outcomes

Role as a Key Intermediate in the Synthesis of Specialty Chemicals

The strategic placement of a hydroxymethyl group, a nitro group, and a nitrile group on the benzene (B151609) ring makes 3-(hydroxymethyl)-4-nitrobenzonitrile a highly valuable intermediate in organic synthesis. These functional groups can be selectively or sequentially modified to introduce a wide array of other functionalities, thereby serving as a scaffold for the construction of more complex molecules and specialty chemicals.

The reactivity of each functional group provides a pathway to diverse classes of compounds. The hydroxymethyl group can be oxidized to a formyl or a carboxyl group, providing entry to aldehydes and carboxylic acids. The nitro group is readily reducible to an amino group, a cornerstone transformation for the synthesis of anilines, which are themselves critical precursors for dyes, pharmaceuticals, and polymers. The nitrile group can undergo hydrolysis to yield a carboxylic acid or an amide, or it can be reduced to an aminomethyl group.

This trifunctional nature allows for a modular approach to synthesis. For instance, the nitro group can be reduced to an amine, which can then be acylated or alkylated, followed by the oxidation of the hydroxymethyl group. This step-wise modification capability makes this compound a versatile starting material for creating a library of substituted benzonitrile (B105546) derivatives for various research and industrial applications.

Table 1: Potential Chemical Transformations of this compound

| Functional Group | Reaction Type | Potential Product Functional Group |

| Hydroxymethyl (-CH₂OH) | Oxidation | Aldehyde (-CHO), Carboxylic Acid (-COOH) |

| Nitro (-NO₂) | Reduction | Amine (-NH₂) |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH), Amide (-CONH₂) |

| Nitrile (-CN) | Reduction | Aminomethyl (-CH₂NH₂) |

Exploration in the Development of Advanced Organic Materials

In the field of materials science, there is an increasing demand for organic molecules that can serve as building blocks for materials with tailored electronic, optical, or thermal properties. The structure of this compound, which combines electron-withdrawing nitro and nitrile groups with a reactive hydroxymethyl group, makes it an interesting candidate for the synthesis of advanced organic materials.

The hydroxymethyl group provides a convenient handle for polymerization reactions, allowing the molecule to be incorporated into polyester (B1180765) or polyurethane backbones, for example. The presence of the highly polar nitro and nitrile groups can impart specific properties to the resulting polymer, such as a high dielectric constant, which is desirable for applications in electronic components like capacitors. Furthermore, the aromatic core and the potential for hydrogen bonding can contribute to the thermal stability and mechanical strength of the material.

Research in this area is focused on synthesizing novel polymers and co-polymers incorporating this nitrobenzonitrile derivative and characterizing their physical and chemical properties. The goal is to develop materials with enhanced performance for applications ranging from specialty coatings and adhesives to advanced composites and functional thin films.

Applications in Homogeneous and Heterogeneous Catalysis Research (e.g., as a ligand component or scaffold for catalysts)

While direct applications of this compound as a catalyst or ligand are not extensively documented in publicly available research, its structural features suggest potential utility in the field of catalysis. The presence of the nitrile and hydroxymethyl groups, and the potential to convert the nitro group into an amine, offers multiple coordination sites for metal ions.

Derivatives of this compound could be designed to act as ligands in homogeneous catalysis. For example, transformation of the hydroxymethyl and nitrile groups into more complex chelating moieties could yield ligands with specific selectivities for certain metal-catalyzed reactions. The electronic properties of the aromatic ring, tunable by the substituents, could also play a crucial role in modulating the activity of the metallic center.

In heterogeneous catalysis, this compound could serve as a precursor for functionalizing solid supports. The hydroxymethyl group can be used to graft the molecule onto the surface of materials like silica (B1680970) or alumina. Subsequent chemical modifications could then generate catalytic sites on the surface, leading to the development of novel heterogeneous catalysts with well-defined active centers.

Utility in Analytical Method Development (e.g., as a component in analytical matrices or reagents)

In the realm of analytical chemistry, there is a continuous search for new reagents and matrices that can enhance the sensitivity and selectivity of analytical methods. Although specific applications of this compound in this context are not widely reported, its chemical properties suggest potential areas of exploration.

For instance, in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the choice of the matrix is crucial for the successful ionization of the analyte. A good matrix molecule should absorb the laser energy and facilitate the transfer of protons to the analyte. The aromatic structure and the presence of a nitro group in this compound are features found in some known MALDI matrices. Further research could investigate its suitability as a matrix for specific classes of compounds.

Additionally, derivatives of this molecule could be developed as chromogenic or fluorogenic reagents for the detection and quantification of specific analytes. By incorporating a reporter group that changes its optical properties upon reaction with a target molecule, new analytical methods with high sensitivity could be devised. The versatile chemistry of this compound provides a platform for the synthesis of such tailored analytical reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.